N-[[(5-chloro-2-benzothiazolyl)-thio]-phenyl-acetyl]-l-cysteine
Description
N-[[(5-chloro-2-benzothiazolyl)-thio]-phenyl-acetyl]-l-cysteine: is a synthetic compound known for its potential therapeutic applications, particularly in the treatment of osteoarthritis. It is characterized by its complex molecular structure, which includes a benzothiazole ring, a phenyl group, and a cysteine moiety. This compound has been studied for its ability to inhibit certain enzymes and its potential anti-inflammatory properties .
Properties
IUPAC Name |
(2R)-2-[[2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-2-phenylacetyl]amino]-3-sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S3/c19-11-6-7-14-12(8-11)21-18(26-14)27-15(10-4-2-1-3-5-10)16(22)20-13(9-25)17(23)24/h1-8,13,15,25H,9H2,(H,20,22)(H,23,24)/t13-,15?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWIUTIDACTQDT-CFMCSPIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC(CS)C(=O)O)SC2=NC3=C(S2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)N[C@@H](CS)C(=O)O)SC2=NC3=C(S2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(5-chloro-2-benzothiazolyl)-thio]-phenyl-acetyl]-l-cysteine typically involves multiple steps, starting with the preparation of the benzothiazole ring. The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with chloroacetic acid. This intermediate is then reacted with 5-chloro-2-mercaptobenzothiazole to form the thioether linkage. The final step involves the acylation of l-cysteine with the thioether intermediate under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
N-[[(5-chloro-2-benzothiazolyl)-thio]-phenyl-acetyl]-l-cysteine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether linkage to a thiol group.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 6-position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazole derivatives. These products can have different biological activities and potential therapeutic applications .
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying thioether chemistry.
Biology: Investigated for its role in modulating enzyme activity and its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-[[(5-chloro-2-benzothiazolyl)-thio]-phenyl-acetyl]-l-cysteine involves the inhibition of metalloproteases, particularly collagenase and neutral proteases. This inhibition is achieved through the binding of the compound to the active sites of these enzymes, preventing them from degrading collagen and other extracellular matrix components. This action helps reduce inflammation and tissue damage, making it a potential therapeutic agent for osteoarthritis .
Comparison with Similar Compounds
Similar Compounds
N-(5-Chloro-2-benzothiazolyl)-2-methylpropanamide: Shares a similar benzothiazole core but differs in its side chain structure and biological activity.
Uniqueness
N-[[(5-chloro-2-benzothiazolyl)-thio]-phenyl-acetyl]-l-cysteine is unique due to its dual action of directly inhibiting metalloprotease activity and preventing the release of these enzymes. This dual mechanism enhances its therapeutic potential compared to similar compounds that only target one aspect of the inflammatory process .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
